Product packaging for MK6-83(Cat. No.:CAS No. 1062271-24-2)

MK6-83

Cat. No.: B1676625
CAS No.: 1062271-24-2
M. Wt: 336.5 g/mol
InChI Key: IRGYSXZCDAWOOC-UHFFFAOYSA-N
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Description

Overview of Transient Receptor Potential Mucolipin (TRPML) Channels in Cellular Homeostasis

TRPML channels are non-selective cation channels permeable to various ions, including Ca²⁺ and Fe²⁺. biologists.com They are predominantly found on the membranes of late endosomes and lysosomes. guidetopharmacology.org Their activity is modulated by factors such as luminal pH and the lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂). biologists.comnih.gov Proper functioning of TRPML channels is essential for maintaining the health and function of the endolysosomal system.

Role of TRPML1 in Endolysosomal Trafficking and Autophagy

TRPML1, encoded by the MCOLN1 gene, is a key regulator of endolysosomal trafficking and autophagy-related events. biologists.comnih.gov It is ubiquitously expressed and localizes to lysosomes via di-leucine motifs. biologists.com TRPML1-mediated calcium release from lysosomes is indispensable for numerous endolysosome-dependent cellular processes, including cholesterol accumulation, lipid trafficking, exocytosis, and autophagy. nih.gov Dysfunctional TRPML1, often due to mutations in MCOLN1, is the underlying cause of Mucolipidosis type IV (MLIV), a severe lysosomal storage disorder characterized by impaired lysosomal trafficking and autophagy. biologists.comnih.govcardiff.ac.uknih.gov TRPML1 also contributes to preventing excessive lysosomal acidification by acting as a proton leak. nih.gov Furthermore, TRPML1 activation has been shown to induce the recruitment of PtdIns(3)P-binding proteins to nascent autophagosomes, and its inhibition impairs autophagy initiation.

TRPML Channel Regulation of Intracellular Calcium Dynamics

TRPML channels, particularly TRPML1, are significant regulators of intracellular calcium dynamics. Current time information in San Francisco, CA, US.tocris.comwikipedia.orgwikipedia.org They mediate the release of calcium ions from the lysosomal lumen into the cytoplasm. nih.govwikipedia.orgtocris.com This lysosomal calcium release is critical for various cellular signaling pathways. nih.gov Activation of TRPML1 can trigger global calcium signals that involve release from the endoplasmic reticulum (ER) and calcium influx from the extracellular space, in addition to the primary lysosomal calcium release. biologists.com This suggests that TRPML1's influence on calcium signaling extends beyond the immediate lysosomal environment. biologists.com The transfer of Ca²⁺ from the lysosomal lumen to the cytoplasm via TRPML1 is essential for numerous endolysosome-dependent cellular processes. nih.gov

Identification of MK6-83 as a TRPML1 Activator

This compound has been identified as a synthetic small molecule activator of TRPML channels, with a notable effect on TRPML1. nih.govtocris.comcenmed.comguidetopharmacology.orgciteab.comnih.govnih.gov Its identification stems from research into small molecules capable of modulating TRPML channel activity, particularly in the context of lysosomal storage disorders like MLIV. nih.govncats.io

Chemical Development and Derivation from Analogues

This compound is a synthetic organic compound classified as a thiophenesulfonamide. nih.govtocris.comwikipedia.org Its chemical structure is 5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide. wikipedia.orgciteab.com this compound was developed through lead optimization strategies applied to existing TRPML agonists, specifically as an analogue of SF-22. researchgate.netnih.gov Systematic chemical modifications were performed on the structural motifs of the SF-22 lead structure, including the phenyl ring, thiophene, piperidine, and sulfonamide groups. researchgate.net Replacing the chlorine atom in SF-22 with a methyl group resulted in this compound, a modification that significantly increased the compound's efficacy for TRPML1 activation. researchgate.net

Comparative Efficacy and Potency with Other TRPML1 Agonists (e.g., ML-SA1, SF-22)

This compound is a potent activator of TRPML1 channels. guidetopharmacology.orgncats.io Studies comparing this compound to other synthetic TRPML1 agonists, such as ML-SA1 and SF-22, have demonstrated its favorable pharmacological profile. tocris.comnih.govnih.govguidetopharmacology.org

Research indicates that this compound shows improved potency compared to SF-22 in activating wild-type (WT) TRPML1 and certain TRPML mutants like F465L. researchgate.net Dose-response measurements revealed an EC₅₀ of 0.11 ± 0.01 mM for WT TRPML1 and 0.1 ± 0.03 mM for F465L when activated with this compound. researchgate.net In comparison, SF-22 showed EC₅₀ values of 0.51 ± 0.05 mM for WT TRPML1 and 0.64 ± 0.17 mM for F465L. researchgate.net This indicates that a lower concentration of this compound is required to achieve half-maximal activation of TRPML1 compared to SF-22.

While ML-SA1 is also a widely used TRPML channel activator, activating all three human TRPML isoforms, this compound primarily activates TRPML1 and TRPML3 in both mouse and human. nih.govtocris.comguidetopharmacology.org Although some sources indicate moderate selectivity for TRPML1 over TRPML2 and TRPML3 for this compound, others highlight its activation of both TRPML1 and TRPML3. nih.govwikipedia.orgscientificarchives.com ML-SA1 has been shown to activate human TRPML1 expressed in HEK293 cells, and at the same concentration, its potency was higher than that of SF-22. nih.gov However, direct comparative EC₅₀ data for this compound and ML-SA1 across the same experimental conditions for human TRPML1 in the provided context are limited. This compound's efficacy has been noted in restoring endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients with specific TRPML1 mutations. tocris.comncats.iotargetmol.com

Here is a summary of comparative potency data for TRPML1 agonists:

CompoundTarget (WT)EC₅₀ (mM)NotesSource
This compoundTRPML10.11 ± 0.01Measured in isolated lysosomes researchgate.net
SF-22TRPML10.51 ± 0.05Measured in isolated lysosomes researchgate.net

Note: Data for ML-SA1 EC₅₀ on WT TRPML1 under directly comparable isolated lysosome conditions was not explicitly available in the provided context snippets, although its activation of TRPML1 in various systems is confirmed. guidetopharmacology.orgtocris.comnih.gov

Comparative Potency of TRPML1 Agonists (EC₅₀)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O2S2 B1676625 MK6-83 CAS No. 1062271-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYSXZCDAWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336629
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062271-24-2
Record name MK6-83
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK6-83
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Mk6 83 Action

TRPML1 Channel Activation and Ion Permeability

TRPML1 channels are cation-permeable channels crucial for maintaining lysosomal homeostasis and regulating various cellular processes, including trafficking and autophagy scientificarchives.comnih.govopen.ac.uknih.gov. MK6-83 acts as an agonist to directly activate these channels.

This compound has demonstrated the ability to activate both wild-type (WT) TRPML1 and certain MLIV-causing mutant isoforms tocris.comresearchgate.netresearchgate.net. Studies using planar patch-clamp experiments on isolated lysosomes confirmed that this compound increased efficacy in activating TRPML1 WT and the F408D mutant compared to SF-22, a related compound researchgate.net. Efficacy remained unaltered in F465L and Y436C expressing lysosomes researchgate.net.

Dose-response measurements have shown that this compound activates WT TRPML1 with an EC₅₀ of 0.11 ± 0.01 mM researchgate.net. It also activates the F465L mutant with an EC₅₀ of 0.1 ± 0.03 mM and the F408Δ mutant with an EC₅₀ of 1.23 µM tocris.comcaymanchem.com. This compound has been reported to be more potent than ML-SA1, another TRPML1 agonist, in activating the endosomal TRPML1 current in DMD myocytes with an EC₅₀ of 285 nM probechem.com.

Table 1 summarizes the EC₅₀ values of this compound for different TRPML1 isoforms.

TRPML1 IsoformEC₅₀ (µM)Reference
Wild-Type0.11 ± 0.01 (mM) researchgate.net
Wild-Type0.110 tocris.com
F408Δ1.23 tocris.comcaymanchem.com
F465L0.10 ± 0.03 (mM) researchgate.net
F465L0.100 or 1.23 caymanchem.com
R403CEfficacious medchemexpress.com
V446LEfficacious medchemexpress.com

Note: There are some discrepancies in reported EC₅₀ values for F465L between sources.

This compound has also been shown to activate TRPML1 currents in HEK293 cells expressing TRPML1 at different luminal pH levels, such as pH 4.6 and pH 5.5 researchgate.net.

TRPML1 channels are known to be permeable to various cations, including Ca²⁺, Na⁺, Fe²⁺, Zn²⁺, Mg²⁺, and K⁺ tocris.comcaymanchem.comnih.govnih.govgoogle.comnih.gov. Activation of TRPML1 by agonists like this compound facilitates the efflux of these ions from the lysosomal lumen into the cytosol nih.govgoogle.comnih.gov.

This compound has been shown to induce a rise in cytoplasmic Ca²⁺, indicative of lysosomal Ca²⁺ efflux researchgate.netresearchgate.netoup.com. This Ca²⁺ release is a key event in TRPML1-mediated signaling nih.govnih.gov. Studies have confirmed that the increase in cytoplasmic Ca²⁺ evoked by this compound is dependent on TRPML1 expression scientificarchives.comnih.gov.

Beyond calcium, this compound has been reported to improve zinc trafficking out of lysosomes in fibroblasts expressing the F408Δ mutation caymanchem.com. Activation of TRPML1 by agonists, including this compound, mediates the release of zinc from the lysosome to the cytosol nih.gov. This zinc influx has been shown to disrupt the fusion process between autophagosomes and lysosomes nih.gov.

TRPML1 is generally considered a non-selective cation channel with permeability to a range of ions, and this compound's activation of the channel would facilitate the movement of these permeable ions down their electrochemical gradients nih.gov.

While TRPML1 is primarily localized to endolysosomes, its activation can trigger broader cellular calcium signaling events that extend beyond the lysosome tocris.commedchemexpress.comresearchgate.netnih.gov. Activation of TRPML1 by agonists such as this compound can evoke global Ca²⁺ signals nih.gov.

These global calcium signals can involve both the release of calcium from the endoplasmic reticulum (ER) and the influx of extracellular calcium tocris.commedchemexpress.comresearchgate.netnih.govnih.govmdpi.com. The release of lysosomal Ca²⁺ via TRPML1 can trigger ER Ca²⁺ release and subsequently activate influx of Ca²⁺ across the plasma membrane researchgate.netnih.gov. This suggests an interorganelle cross-talk where lysosomal calcium release influences other cellular calcium stores nih.govpnas.orgmdpi.com.

Studies in NK cells, for instance, showed that pharmacological activation of TRPML1 by this compound triggered a rapid cytoplasmic Ca²⁺ elevation, indicating robust lysosomal Ca²⁺ efflux oup.com. Furthermore, mitochondria in WT cells efficiently sequestered this lysosomal Ca²⁺ efflux triggered by this compound, leading to a rise in mitochondrial Ca²⁺ nih.govpnas.org. This highlights the ability of TRPML1 activation by this compound to influence mitochondrial calcium dynamics through lysosome-mitochondria contact sites pnas.orgmdpi.com.

Modulation of Lysosomal Ion Fluxes (Ca²⁺, Na⁺, Fe²⁺, Zn²⁺, Mg²⁺, K⁺)

Molecular Interactions and Binding

Understanding how this compound interacts with TRPML1 at the molecular level is crucial for elucidating its mechanism of action.

Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided insights into the binding sites of TRPML1 agonists. While studies on ML-SA1, another TRPML1 agonist, are more prevalent, they offer valuable information about the general agonist binding site that is likely shared or similar for this compound due to their similar function as activators nih.govnih.gov.

Agonists like ML-SA1 and this compound are proposed to bind within a hydrophobic pocket formed by residues in the S5, S6, and pore helix 1 (PH1) of the TRPML1 channel nih.govnih.gov. This binding site is distinct from the binding site of the endogenous ligand PI(3,5)P₂, which interacts with the N-terminal poly-basic pocket nih.govbiorxiv.org. Some residues within this hydrophobic cavity, such as Y436, F465, and Y499 in TRPML1, are critical for channel function, and mutations in these residues can lead to MLIV nih.gov.

The inter-subunit interface in the middle of the membrane between S5 and S6 is identified as a hot spot for the binding of agonists and antagonists biorxiv.org.

Agonist binding to TRPML1 induces conformational changes that lead to channel opening and ion conduction researchgate.netnih.gov. Based on structural studies with ML-SA1, agonist binding is associated with distinct dilations of the lower gate of the channel nih.govnih.gov. While the selectivity filter dilation may not be substantial, the opening of the lower gate is a key structural change facilitating ion flow nih.govnih.gov.

The binding of small ligands like ML-SA1 and this compound within the hydrophobic pocket is thought to induce conformational changes that expand the selectivity filter and the lower gate, thereby allowing ions to pass through the channel nih.gov. This allosteric regulation mechanism involves the coupling between the agonist binding site and the channel gates nih.gov.

Table 2: Properties of this compound

PropertyValueSource
Chemical Name5-methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide tocris.comcaymanchem.comciteab.com
Molecular FormulaC₁₆H₂₀N₂O₂S₂ tocris.comcaymanchem.com
Molecular Weight336.47 or 336.5 g/mol tocris.comcaymanchem.comciteab.com
CAS Number1062271-24-2 tocris.comcaymanchem.comguidetopharmacology.org
PubChem CID18191179 tocris.comciteab.comnih.govguidetopharmacology.org
Purity≥98% (HPLC) tocris.comcaymanchem.com
AppearanceCrystalline solid caymanchem.com
Solubility (DMSO)≥30 mg/ml or 100 mM caymanchem.com
Solubility (Ethanol)5 mg/ml or 10 mM caymanchem.com

Relationship with Endogenous Ligands (e.g., PI(3,5)P2) and Inhibitors

TRPML1 channel activity is modulated by both endogenous ligands and synthetic compounds. The phosphoinositide phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) is recognized as an endogenous agonist of TRPML1, playing a crucial role in its physiological activation. padlet.comwikipedia.orgcenmed.comlabsolu.ca Synthetic agonists, including this compound and ML-SA1, have been developed and utilized as pharmacological tools to study TRPML1 function. padlet.comwikipedia.org Research indicates that ML-SA1 can act synergistically with PI(3,5)P2 to enhance TRPML1 activation. padlet.comwikipedia.org

Studies comparing the efficacy of TRPML1 activators on wild-type and mutant channel isoforms have provided insights into their interactions. The effect of PI(3,5)P2 on TRPML1 mutant isoforms associated with Mucolipidosis type IV (MLIV), specifically F408Δ or F465L, has been shown to be considerably less pronounced compared to the effect of synthetic compounds like SF-22, a related analogue to this compound. guidetopharmacology.org this compound itself demonstrated improved potency in activating wild-type TRPML1 and the F408D mutant in isolated lysosomes when compared to SF-22, while its efficacy on the F465L mutant remained similar to that of SF-22. padlet.com Dose-response experiments have established the half maximal effective concentrations (EC50) for this compound on different TRPML1 forms. padlet.com

TRPML1 FormAgonistEC50 (μM)Reference
Wild TypeThis compound0.11±0.01 padlet.com
F465LThis compound0.1±0.03 padlet.com
F408ΔThis compound1.23±0.19 padlet.com
Wild TypeSF-220.51±0.05 padlet.com
F465LSF-220.64±0.17 padlet.com
F408ΔSF-221.23±0.19 padlet.com

Beyond activation, TRPML1 activity can be inhibited by certain synthetic compounds, such as ML-SI3, and by lipids including sphingomyelins and PI(4,5)P2. cenmed.com ML-SI3 has been reported to inhibit autophagy induced by ML-SA1 or this compound. cenmed.com Furthermore, studies indicate that this compound activates both TRPML1 and TRPML3 channels in both mouse and human cells. labsolu.ca

Downstream Cellular Pathway Modulation

Activation of MCOLN1 (TRPML1) by agonists like this compound has been shown to trigger cell death in various cancer cell lines. nih.govcenmed.comwikipedia.orgucsf.edu This cytotoxic effect is mediated through a cascade of events involving autophagic arrest, followed by an apoptotic response and cell cycle arrest. nih.govcenmed.comwikipedia.orgucsf.edu

Autophagic Flux Perturbation and Autophagosome-Lysosome Fusion

A significant downstream effect of this compound-mediated TRPML1 activation is the perturbation of autophagic flux, specifically by interfering with the fusion process between autophagosomes and lysosomes. cenmed.comwikipedia.orgucsf.edu This leads to an accumulation of autophagosomes, effectively inhibiting autophagy activity. caymanchem.com Experimental evidence, such as the observed increase in LC3-II levels in HeLa and wild-type HAP1 cells upon this compound treatment, supports this autophagic arrest. cenmed.com This increase in LC3-II levels was abrogated in MCOLN1 knockout HAP1 cells, confirming the on-target effect of this compound. cenmed.com

The mechanism underlying the fusion defect involves zinc influx mediated by activated MCOLN1. cenmed.comwikipedia.orgucsf.edu This influx of zinc into the cytosol is proposed to block the interaction between the SNARE proteins STX17 (syntaxin 17) on the autophagosome and VAMP8 on the lysosome, which are essential for membrane fusion. cenmed.comwikipedia.orgucsf.edu this compound has also been shown to induce the formation of LC3 puncta, a marker of autophagosomes, and this effect is further enhanced in cells overexpressing TRPML1. Additionally, this compound promotes the recruitment of WIPI2 puncta, a key effector involved in the formation of nascent autophagosomes. This induction of WIPI2 puncta formation by this compound is dependent on the activity of the ULK1/2 complex, as its silencing or inhibition significantly reduces this effect.

Regulation of Transcription Factor EB (TFEB) Activity

The relationship between this compound and the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, appears complex and potentially context-dependent. Some studies using a TFEB-luciferase assay reported no alteration in TFEB activity following treatment with 5 μM this compound across various time points (30 min, 90 min, 4 h, and 12 h). nih.govcenmed.com However, other research indicates that TRPML1-mediated Ca2+ release can activate calcineurin, a phosphatase that dephosphorylates TFEB, leading to its nuclear translocation and the subsequent transcriptional activation of lysosomal and autophagic genes. Furthermore, this compound has been shown to induce LC3 puncta formation even in cells depleted of TFEB, suggesting that while TRPML1 activation influences autophagy, it may also do so through pathways independent of TFEB translocation. Studies investigating the involvement of calcineurin and other factors like BafAl and AZD8055 on TFEB activation by TRPML1 agonists including this compound suggest a potential link, although the precise nature and conditions under which this compound impacts TFEB activity warrant further investigation. Silencing of CaMKKβ or CaMKI, kinases involved in autophagy, did not affect TRPML1-mediated induction of TFEB nuclear translocation.

Impact on Mitochondrial Fitness and Inter-organelle Cross-talk

TRPML1 activation by this compound has a notable impact on mitochondrial function, mediated in part through inter-organelle communication, particularly between lysosomes and mitochondria. This compound triggers an elevation in cytoplasmic Ca2+ levels, reflecting the efflux of Ca2+ from lysosomes via activated TRPML1 channels. Mitochondria are capable of efficiently sequestering this lysosomal Ca2+ efflux, leading to an observed increase in mitochondrial Ca2+ levels upon this compound treatment. This mitochondrial calcium uptake is facilitated by the close physical proximity and interaction points between lysosomes and mitochondria.

While increased mitochondrial calcium can play signaling roles, excessive uptake, as induced by TRPML1 activation with agonists like this compound, can lead to a significant reduction in mitochondrial membrane potential, indicative of mitochondrial dysfunction or damage.

Beyond calcium handling, this compound has also been shown to induce the phosphorylation of AMPK (AMP-activated protein kinase) in primary NK cells. AMPK is a key energy sensor involved in regulating cellular metabolism and autophagy. TRPML1 appears to act upstream of AMPK activation, as the downstream AMPK/autophagy pathway remains functional even when TRPML1 is depleted. This compound promotes AMPK activation by increasing its phosphorylation on threonine 172 in wild-type fibroblasts. The effect of this compound on inducing autophagosome formation markers like WIPI2 and DFCP1-GFP puncta is reduced by inhibiting AMPK, highlighting the involvement of the TRPML1-AMPK axis in these processes.

Biological Activities and Therapeutic Implications of Mk6 83

Mucolipidosis Type IV (MLIV)

MLIV is a severe autosomal recessive lysosomal storage disorder characterized by neurodevelopmental delays and ophthalmologic abnormalities, resulting from deficient TRPML1 channel function. MK6-83, as a TRPML1 agonist, has been investigated for its ability to restore channel function and ameliorate disease-associated cellular defects. caymanchem.comscientificlabs.co.uk

Restoration of Endolysosomal Trafficking in MLIV Mutant Fibroblasts

In MLIV, impaired TRPML1 function disrupts the normal trafficking of vesicles within the endolysosomal system, leading to the accumulation of various lipids and other materials within lysosomes. biologists.com Studies using fibroblasts derived from MLIV patients have shown that this compound can restore endolysosomal trafficking that is otherwise impaired in these cells. pharmaffiliates.comusbio.netncats.iobertin-bioreagent.com This restoration of trafficking is a key aspect of correcting the cellular pathology observed in MLIV.

Correction of Zinc Homeostasis in Lysosomes

TRPML1 channels are involved in the release of various ions, including calcium and zinc, from lysosomes. scientificarchives.comnih.gov In MLIV, deficient TRPML1 activity leads to abnormal lysosomal zinc accumulation. nih.gov Research indicates that this compound can improve zinc trafficking out of lysosomes in fibroblasts expressing certain MLIV-associated TRPML1 mutations, such as the F408Δ mutation. caymanchem.compharmaffiliates.combertin-bioreagent.com This correction of lysosomal zinc homeostasis is another mechanism by which this compound may exert its beneficial effects in MLIV.

Rescue of Disease-Associated Abnormalities in Patient Cells

Beyond restoring trafficking and zinc homeostasis, this compound has been shown to rescue broader disease-associated abnormalities in cells derived from MLIV patients. scientificlabs.co.uk By activating the mutant TRPML1 channels, this compound helps to restore their function, thereby addressing the root cause of the cellular dysfunction in MLIV. This compound has shown efficacy on fibroblast lysosomes isolated from patients carrying the R403C or V446L mutations, and was significantly more efficacious on these than on TRPML1-deficient fibroblasts. medchemexpress.comarctomsci.com It also activates F408Δ and F465L TRPML mutants, with reported EC50 values. caymanchem.combertin-bioreagent.com

Table 1: Efficacy of this compound on MLIV Mutant TRPML1 Channels

TRPML1 MutationEC50 (nM)Cell Type/SystemReference
Wild Type110Lysosomes / MLIV patient fibroblasts caymanchem.combertin-bioreagent.com
F408Δ1230Lysosomes / MLIV patient fibroblasts caymanchem.combertin-bioreagent.com
F465L100-110Lysosomes / MLIV patient fibroblasts caymanchem.combertin-bioreagent.com
R403C-Fibroblast lysosomes medchemexpress.comarctomsci.com
V446L-Fibroblast lysosomes medchemexpress.comarctomsci.com

Oncology Research

Emerging research suggests a complex role for TRPML1 in cancer, with its expression and activity being associated with different cancer types. scientificarchives.comfrontiersin.org Activation of TRPML1 by agonists like this compound has shown potential in inducing cancer cell death and suppressing tumor growth in preclinical models. nih.govbiosynth.comnus.edu.sg

Induction of Cancer Cell Death (Apoptosis)

Studies have demonstrated that this compound can trigger cell death, including apoptosis, in various cancer cell lines. frontiersin.orgscientificlabs.co.uknih.govbiosynth.comnus.edu.sgselleckchem.comunicam.it This effect is linked to its ability to activate TRPML1 channels, which can lead to increased intracellular calcium levels and activation of apoptotic pathways, such as the caspase-3-dependent pathway. scientificarchives.comunicam.it this compound has been shown to induce apoptosis in glioblastoma (GBM) cell lines like T98 and U251, and this effect is abrogated by TRPML1 silencing or blockage of TRPML1-dependent calcium release. scientificarchives.comunicam.it Activating MCOLN1 (TRPML1) with agonists like this compound triggers cell death in a number of cancer cells by evoking autophagic arrest and subsequent apoptotic response. nih.govnus.edu.sgselleckchem.com

Suppression of Tumor Growth in Preclinical Models

Preclinical investigations have explored the effects of this compound on tumor growth. In animal models, this compound has been shown to inhibit tumor growth and prolong survival. biosynth.comgoogle.com Specifically, this compound has demonstrated a significant inhibitory effect on the growth of breast cancer tumors transplanted in mice and has significantly prolonged the lifespan of tumor-bearing mice. google.com This suggests a potential therapeutic application of this compound or similar TRPML1 activators in cancer treatment, possibly by inducing cancer cell death and arresting cell cycle progression with limited toxicity to normal cells. nih.govnus.edu.sgselleckchem.comgoogle.com

Table 2: Effects of this compound in Cancer Research

EffectCancer Types/ModelsKey FindingsReference
Induction of Cell Death (Apoptosis)Glioblastoma (T98, U251), various cancer cell linesTriggers caspase-3-dependent apoptosis; effect dependent on TRPML1 activation and calcium release. scientificarchives.comfrontiersin.orgscientificlabs.co.ukselleckchem.comunicam.it
Suppression of Tumor GrowthBreast cancer xenograft mouse modelSignificantly inhibited tumor growth and prolonged survival; limited toxicity to normal cells observed. biosynth.comgoogle.com
Autophagic ArrestVarious cancer cell linesEvokes autophagic arrest, contributing to subsequent apoptotic response and cell cycle arrest. nih.govnus.edu.sgselleckchem.com

Selective Cytotoxicity to Cancer Cells vs. Normal Cells

Research indicates that activating TRPML1 with agonists like this compound can induce cell death in various cancer cell lines while exhibiting little or no effect on normal cells tandfonline.comnus.edu.sgnih.gov. This selective cytotoxicity suggests a potential therapeutic window for this compound in cancer treatment google.com. For instance, activating MCOLN1 (the gene encoding TRPML1) with this compound has been shown to trigger cell death in a number of cancer cell types tandfonline.comnus.edu.sgnih.gov. This effect is linked to the induction of autophagic arrest, followed by an apoptotic response and cell cycle arrest in cancer cells tandfonline.comnus.edu.sgnih.gov. A key technical problem in traditional cancer treatment, where anticancer drugs kill both tumor and normal cells, is addressed by the selective lethal ability of this compound towards tumor cell lines, including pancreatic, breast, and gastric cancer, without obvious toxicity to various normal tissue cells google.com.

Targeting Oncogenic Autophagy in Specific Cancer Types (e.g., pancreatic, breast, gastric cancer, malignant melanoma, glioma)

Autophagy, a cellular process for clearing damaged components, is often elevated in cancer cells to meet their high nutrient demands tandfonline.comnih.gov. TRPML1 is a pharmaceutical target of oncogenic autophagy in several cancers, including pancreatic cancer, breast cancer, gastric cancer, malignant melanoma, and glioma tandfonline.comnih.govtandfonline.com. Activating MCOLN1 with agonists such as this compound arrests autophagic flux by disrupting the fusion between autophagosomes and lysosomes tandfonline.comnih.gov. This disruption is mediated by the release of zinc from the lysosome to the cytosol through MCOLN1, which blocks the interaction between STX17 in the autophagosome and VAMP8 in the lysosome, thereby interfering with the SNARE protein-determined fusion process tandfonline.comnih.gov. In glioblastoma (GBM) cells, activation of TRPML1 by this compound inhibits cell viability and induces apoptosis nih.govmdpi.comresearchgate.netresearchgate.net. Conversely, silencing TRPML1 in GBM cells promotes survival and invasion by affecting autophagy and cell senescence researchgate.net.

Correlation with HRAS Mutations and TRPML1 Expression in Cancer

Increased TRPML1 expression has been linked to cancer development scientificarchives.comresearchgate.net. Specifically, a correlation has been observed between human cancers with activating HRAS mutations and increased TRPML1 expression nih.govresearchgate.net. In head and neck squamous cell carcinoma and bladder urothelial carcinoma, which frequently have HRAS mutations, TRPML1 expression is inversely correlated with patient prognosis nih.gov. The enhanced TRPML1 expression and activity in HRAS-driven cancer cells are necessary for the localization of cholesterol in the plasma membrane nih.gov. Mislocalization of cholesterol from the plasma membrane to endolysosomes, due to TRPML1 activation, leads to the loss of oncogenic HRAS from the cell surface and inhibition of downstream signaling nih.gov. TRPML1 knockdown or inhibition selectively reduced the proliferation of cancer cells expressing oncogenic HRAS but not wild-type HRAS mdpi.com.

Antimicrobial and Antiviral Activities

Beyond its implications in cancer, this compound has also been investigated for potential antimicrobial and antiviral properties.

Inhibition of Cation Channels in Antimicrobial Contexts

This compound is a synthetic molecule that has demonstrated antimicrobial activity biosynth.com. It is known to inhibit the function of cation channels, which are membrane proteins regulating ion flow across cell membranes biosynth.com. While the exact mechanism of its antimicrobial action is not fully understood, it may involve reactive chlorine atoms or non-selective cations biosynth.com. TRPML channels themselves are non-selective cation channels that conduct Ca2+ and monovalent cation currents from the lysosomal lumen to the cytoplasm nih.govfrontiersin.orguni-muenchen.de.

Modulation of Viral Entry and Trafficking (e.g., DENV, ZIKV, IAV)

TRPML channels are involved in the trafficking of enveloped RNA viruses frontiersin.orgnih.gov. TRPML2, in particular, enhances the infectivity of several enveloped viruses, including IAV and ZIKV, by promoting their vesicular trafficking and escape from the endosomal compartment frontiersin.orgnih.gov. While other TRPML agonists like ML-SA1 and SN-2 have shown antiviral effects against Dengue virus serotype 2 (DENV2) and Zika virus (ZIKV) by promoting lysosomal acidification and protease activity, the specific TRPML1 agonist this compound was not effective against DENV2 and ZIKV in tested models nus.edu.sgnih.govresearchgate.net. This suggests that while TRPML channels can modulate viral entry and trafficking, the specific isoform activated (TRPML1 by this compound vs. TRPML3 or broader TRPML activation by other agonists) is crucial for the antiviral effect against these specific viruses nih.govresearchgate.net.

Methodologies and Research Approaches Utilized with Mk6 83

In Vitro Studies

In vitro research with MK6-83 provides crucial insights into its interaction with TRPML channels and the downstream cellular consequences. These studies are conducted using diverse cell models and specialized techniques.

Various cell culture models have been instrumental in studying this compound. These include commonly used laboratory cell lines as well as patient-derived cells to model specific disease states.

HEK293 cells: Human embryonic kidney 293 (HEK293) cells are frequently used, often transiently transfected with TRPML channels or their mutant isoforms to study channel activity and agonist effects. researchgate.netncats.ioresearchgate.net

HeLa cells: HeLa cells have been utilized to investigate the impact of this compound on processes like autophagy and calcium signaling. uni-muenchen.denih.gov

MLIV patient fibroblasts: Fibroblasts derived from patients with mucolipidosis type IV (MLIV) are particularly relevant models, as MLIV is caused by mutations in the TRPML1 gene. tocris.comcaymanchem.comrndsystems.comnih.gov Studies using these fibroblasts have shown that this compound can restore function to TRPML1 mutant isoforms and ameliorate associated cellular defects. tocris.comcaymanchem.comrndsystems.comnih.gov this compound has shown efficacy on fibroblast lysosomes isolated from cells expressing specific TRPML1 mutations like R403C or V446L. medchemexpress.comtargetmol.com

Cancer cell lines: this compound has been investigated in various cancer cell lines, including glioblastoma (T98 and U251) and hepatocellular carcinoma cells, to explore its effects on cell viability and apoptosis. frontiersin.orgresearchgate.netresearchgate.netbiologists.com Studies suggest this compound can trigger cell death in certain cancer cells. selleckchem.com

NK cells: Natural Killer (NK) cells, which are part of the innate immune system and play a role in targeting cancer cells, have also been used to study the effects of this compound, particularly concerning calcium signaling and autophagy in the context of mitochondrial function. nih.govglycostem.comthermofisher.comfrontiersin.org this compound has been shown to induce cytoplasmic Ca²⁺ elevation in human NK cell lines. nih.gov

Electrophysiological techniques are crucial for directly measuring ion channel activity.

Whole-lysosome planar patch-clamp: This technique allows for the measurement of ion currents across the lysosomal membrane. Whole-lysosome planar patch-clamp experiments have demonstrated the activation of human TRPML1 and MLIV-causing mutant isoforms by this compound. researchgate.net These studies confirmed that this compound shows increased efficacy in activating TRPML1 wild-type and certain mutant forms in isolated lysosomes. researchgate.net

Automated patch clamp: While not explicitly detailed for this compound in all sources, automated patch clamp is a high-throughput method used for measuring ion channel activity in cell membranes, including those where TRPML channels are expressed or targeted. uni-muenchen.denih.gov Activation of TRPML and its mutant forms has been measured in HEK293 cells using current-voltage relations of whole-lysosome planar patch-clamp experiments, indicating this compound activated ion channels with EC50 values below 10 µM. ncats.io

Calcium imaging techniques are used to monitor changes in intracellular or intralysosomal calcium concentrations, which are directly influenced by TRPML channel activity.

Fura-2: This ratiometric fluorescent calcium indicator is used to measure cytosolic calcium levels. nih.govucl.ac.uk Fura-2 loaded cells have been used to show that this compound evokes large calcium signals in cells expressing TRPML1. nih.gov

GCaMP-3 and GECO: These are genetically encoded calcium indicators (GECIs) that can be targeted to specific cellular compartments, such as lysosomes, to measure localized calcium changes. nih.govbiologists.comresearchgate.net Fusion proteins comprising TRPML1 and GCaMP-3 or GECO have been used to resolve calcium fluxes from lysosomes upon TRPML1 activation. nih.govbiologists.com

Calcium imaging measurements in HEK293 cells transfected with TRPML1 variants and loaded with Fura-2 have shown the effect of this compound on channel activity. researchgate.net Flow cytometry has also been used to evaluate the time course of intracellular calcium rise in cancer cell lines treated with this compound. researchgate.net Pharmacological activation by this compound triggered an almost immediate cytoplasmic Ca²⁺ elevation in NK cell lines, indicative of robust lysosomal Ca²⁺ efflux via TRPML1. nih.gov

Assays assessing lysosomal function are critical for understanding how this compound impacts these organelles.

Endolysosomal trafficking: this compound has been shown to restore endolysosomal trafficking defects in MLIV mutant fibroblasts. tocris.comcaymanchem.comrndsystems.comnih.gov This indicates that this compound can help correct the impaired movement of vesicles within the endolysosomal system.

Zinc accumulation: MLIV fibroblasts and TRPML1-knockdown HEK-293 cells show zinc accumulation in lysosomes. nih.gov Treatment with this compound has been shown to significantly reduce zinc accumulation in fibroblasts expressing the F408del TRPML1 mutation. caymanchem.comnih.gov

Autophagy, a cellular degradation process, is influenced by lysosomal function and TRPML channel activity. Assays evaluating autophagy are used to study the effects of this compound.

Autophagic flux: this compound treatment has been shown to induce LC3-puncta formation and elevation of autophagosomes colocalizing with lysosomes, indicating that direct activation of TRPML1 boosts autophagosome-lysosomal fusion. Conversely, inhibition of TRPML1 inhibits autophagic flux.

LC3 expression: Microtubule-associated protein 1 light chain 3 (LC3) is a key marker for autophagosomes. This compound treatment increases LC3 puncta formation and LC3-II lipidation, suggesting induction of autophagy. uni-muenchen.de This effect is further enhanced by lysosomal inhibitors like bafilomycin A1, indicating that this compound promotes autophagic flux. uni-muenchen.degoogle.com Flow cytometric quantification of membrane-bound LC3 levels in NK cells confirmed that this compound induced autophagosome accumulation in wild-type and rescue cells but not in TRPML1-deficient cells. nih.gov

P62 analysis: p62 (SQSTM1) is a protein degraded by autophagy. Accumulation of p62 indicates impaired autophagic degradation. This compound treatment has been shown to increase p62 levels in some contexts, further supporting its role in influencing autophagic activity. google.com

These assays assess the impact of this compound on cell survival and programmed cell death.

MTT: The MTT assay is a common colorimetric assay used to measure cell metabolic activity, which correlates with cell viability. researchgate.netresearchgate.netcellomaticsbio.com MTT assays have been used to evaluate the effect of this compound on the viability of cancer cell lines. researchgate.netresearchgate.net

Caspase activation: Caspases are key executioners of apoptosis. Assays measuring caspase activation, such as caspase-3 activation, are used to detect apoptosis. researchgate.netresearchgate.netcellomaticsbio.combioscience.co.uk Studies have shown that this compound can induce caspase-3-dependent apoptosis in certain cancer cells. researchgate.netresearchgate.net Apoptosis induction by TRPML1 activation with agonists like this compound has been confirmed by detecting PARP cleavage and caspase 3 activation in hepatocellular carcinoma cells. biologists.com

this compound ranging from 0.2 to 30 µM has shown no signs of cytotoxicity in certain contexts. medchemexpress.comtargetmol.com However, in vitro studies have supported that TRPML1 activation by this compound reduces cell viability and induces apoptosis in glioblastoma cells. frontiersin.orgresearchgate.netresearchgate.net Cell viability has been evaluated by MTT assay in cancer cells treated with different doses of this compound. researchgate.net

Data Table: Summary of In Vitro Findings with this compound

Assay TypeCell Model/SystemKey FindingsSource(s)
ElectrophysiologyHEK293 cells (expressing TRPML1/mutants)Activates hTRPML1 and MLIV mutant isoforms; Increased efficacy on WT and F408D compared to SF-22; EC50 values determined. researchgate.netncats.io
Calcium ImagingHEK293 cells, HeLa cells, NK cells, Cancer cellsEvokes large cytosolic Ca²⁺ signals; Resolves lysosomal Ca²⁺ fluxes; Triggers immediate cytoplasmic Ca²⁺ elevation. researchgate.netnih.govresearchgate.netnih.gov
Lysosomal Function (Trafficking)MLIV patient fibroblastsRestores endolysosomal trafficking defects. tocris.comcaymanchem.comrndsystems.comnih.gov
Lysosomal Function (Zinc)MLIV patient fibroblasts (F408del mutant)Significantly reduces zinc accumulation. caymanchem.comnih.gov
Autophagy (LC3/p62)Human fibroblasts (MLIV), HeLa cells, NK cellsInduces LC3 puncta and LC3-II lipidation; Boosts autophagosome-lysosomal fusion; Increases p62 levels (in some contexts). uni-muenchen.denih.govgoogle.com
Cell Viability/ApoptosisCancer cell lines (Glioblastoma, Hepatocellular)Reduces cell viability; Induces caspase-3-dependent apoptosis; Shows no cytotoxicity in certain concentration ranges in other cell types. medchemexpress.comtargetmol.comfrontiersin.orgresearchgate.netresearchgate.netbiologists.com

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Gene expression analysis techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are utilized to measure the levels of specific messenger RNAs (mRNAs) or the entire transcriptome within a sample. lubio.chnih.gov This provides insights into how gene activity changes under different conditions, such as in the presence of a compound like this compound or in disease states. RNA-seq offers a broad view of nearly all mRNAs in a sample, while qPCR is a more targeted method for quantifying specific transcripts. lubio.ch

Studies have employed RNA-seq to examine mRNA expression levels, including that of TRPML1, in various cell types. For instance, RNA-seq analysis has shown that TRPML1 mRNA is expressed in different natural killer (NK) cell subsets. researchgate.net qPCR is frequently used to validate findings from RNA-seq or to measure the expression of specific genes of interest. nih.govrna-seqblog.com In the context of TRPML1 research, qPCR has been used to assess the relative mRNA expression of TRPML1 after experimental manipulations like siRNA silencing. researchgate.net

Agonistic stimulation of TRPML channels using this compound has been shown to influence gene expression indirectly through its effects on cellular processes. For example, activating TRPML with this compound in NK cells resulted in a decrease in granzyme B levels, which can be assessed at the protein level but is regulated by gene expression. researchgate.net Conversely, silencing TRPML1 led to increased levels of granzyme B mRNA and protein. researchgate.net This highlights how modulating TRPML1 activity with compounds like this compound can impact the expression of genes involved in cellular function.

Preclinical In Vivo Models

Preclinical in vivo models are essential for evaluating the effects of compounds like this compound in a complex biological system before potential human studies. These models often involve the use of animals that mimic aspects of human diseases.

Xenograft Mouse Models for Cancer Research

Xenograft mouse models are commonly used in cancer research to study tumor growth and evaluate potential therapeutic agents. scientificarchives.comdovepress.com These models involve implanting human cancer cells or tumor tissue into immunodeficient mice, allowing the tumor to grow in a living system. dovepress.com Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are two popular types of xenograft models. dovepress.com

Research utilizing xenograft models has investigated the role of TRPML1 in cancer progression and the potential of TRPML1 agonists. Studies have shown that activating MCOLN1 (the gene encoding TRPML1) with agonists such as ML-SA5 or this compound can trigger cell death in various cancer cells in vitro. nih.gov While direct in vivo data specifically for this compound in xenograft models was not extensively detailed in the provided snippets, related studies using other TRPML1 agonists like ML-SA5 in Patu 8988t xenograft mice have demonstrated suppression of tumor growth and improved survival. nih.govnus.edu.sg This suggests the potential relevance of TRPML1 activation in inhibiting tumor growth in vivo, which could be further explored with this compound in similar xenograft models.

Animal Models for Mucolipidosis Type IV

Animal models, particularly mouse models, have been developed to study Mucolipidosis type IV (MLIV), a lysosomal storage disorder caused by mutations in the MCOLN1 gene. nih.govopen.ac.uk These models recapitulate many of the clinical and pathological features of human MLIV, including neurological deficits and lysosomal dysfunction. nih.gov

The Mcoln1-/- knockout mouse model of MLIV is a valuable tool for studying the disease's pathogenesis and evaluating potential therapeutic interventions. nih.govopen.ac.uk this compound is recognized for its potential in MLIV studies due to its ability to activate TRPML1, including mutant forms found in MLIV patients. tocris.comcaymanchem.commedchemexpress.com Studies using MLIV patient-derived fibroblasts have shown that this compound can restore endolysosomal trafficking and zinc homeostasis. tocris.comcaymanchem.com While the provided information highlights the use of MLIV animal models and the activity of this compound in MLIV fibroblasts, specific detailed research findings on the in vivo application of this compound in MLIV animal models were not extensively available in the search results. However, the compound's known activity on mutant TRPML1 suggests its relevance for investigation in these models.

Assessment of Tumor Growth and Survival

Assessment of tumor growth and survival is a critical endpoint in preclinical cancer research using in vivo models like xenografts. scientificarchives.comdovepress.comyoutube.com This involves measuring tumor size over time and monitoring the survival rate of the animals.

While specific data tables detailing the effects of this compound on tumor growth and survival in xenograft models were not found, research indicates that activating TRPML1 can impact cancer cell viability and induce apoptosis in vitro. nih.govmdpi.com As mentioned earlier, studies using the TRPML1 agonist ML-SA5 in Patu 8988t xenograft mice demonstrated a profound suppression of tumor growth and improved survival. nih.govnus.edu.sg Given that this compound is also a TRPML1 agonist, similar assessments of tumor growth inhibition and survival would be relevant in preclinical studies utilizing this compound in appropriate cancer models. Research in glioblastoma cell lines treated with this compound has shown reduced cell viability and induction of caspase-3-dependent apoptosis. scientificarchives.commdpi.com This suggests a potential mechanism by which TRPML1 activation could impact tumor growth in vivo.

Future Directions and Research Gaps for Mk6 83

Elucidation of Detailed Molecular Mechanisms

A more comprehensive understanding of how MK6-83 interacts with TRPML1 and the subsequent cellular events is crucial.

Comprehensive Understanding of TRPML1-Mediated Signal Transduction Pathways

While it is known that this compound activates TRPML1 and triggers calcium release from lysosomes, the complete spectrum of downstream signaling pathways activated by this event needs to be thoroughly mapped. Research indicates that TRPML1 activation can influence pathways related to autophagy, lysosomal biogenesis, and potentially crosstalk with other organelles like mitochondria uni-muenchen.deoup.commdpi.comnih.gov. Further studies are needed to delineate the precise sequence of events and the molecular players involved in these cascades following this compound-mediated TRPML1 activation. For instance, TRPML1-mediated calcium release has been shown to activate calcineurin, which in turn dephosphorylates and promotes the nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy . The involvement of other kinases like CaMKKβ and its downstream effector CaMKI in TRPML1-dependent autophagosome biogenesis has also been noted uni-muenchen.deresearchgate.net. Future research should aim to fully characterize these and other potentially involved signaling nodes.

Identification of Additional Downstream Effectors and Interactomes

Beyond known signaling molecules, there is a need to identify other proteins and cellular components that are directly or indirectly affected by this compound-induced TRPML1 activation. Investigating the TRPML1 interactome in different cellular contexts upon this compound treatment could reveal novel downstream effectors and provide a more complete picture of its cellular impact. Studies have already linked TRPML1 activation to the recruitment of PI3P-binding proteins like WIPI2 to nascent autophagosomes uni-muenchen.de. Further research could explore other potential interaction partners and how their functions are modulated by this compound. The role of TRPML1 in mediating the release of other ions like zinc from lysosomes and its subsequent effects on cellular processes, such as autophagy, also warrants further investigation nih.govtandfonline.com.

Expanding Therapeutic Applications

The potential therapeutic utility of this compound may extend beyond its initial focus on MLIV.

Investigation in Other Lysosomal Storage Disorders beyond MLIV

Given that TRPML1 dysfunction or impaired lysosomal calcium homeostasis can contribute to the pathology of various lysosomal storage disorders (LSDs), exploring the efficacy of this compound in LSDs other than MLIV is a critical future direction. Conditions like Niemann-Pick type C disease, which also involve impaired lysosomal function, could potentially benefit from TRPML1 activation nih.govwikipedia.org. Research is needed to determine if this compound can restore lysosomal function and ameliorate cellular or in vivo phenotypes in these diverse LSDs.

Exploring Broader Spectrum Anticancer Efficacy and Resistance Mechanisms

Emerging evidence suggests a role for TRPML1 in cancer biology, with its activation potentially triggering cancer cell death nih.govscientificarchives.comselleckchem.comfrontiersin.org. This compound has shown the ability to induce autophagic arrest and apoptosis in certain cancer cell lines nih.govselleckchem.com. Future research should investigate the anticancer efficacy of this compound across a broader range of cancer types and subtypes. Furthermore, understanding potential resistance mechanisms that cancer cells might develop against TRPML1 activation by compounds like this compound is crucial for developing effective therapeutic strategies. This includes exploring how changes in TRPML1 expression or downstream signaling pathways might contribute to resistance scientificarchives.com.

Further Characterization of Antiviral and Antimicrobial Potential

Some studies have hinted at potential antiviral or antimicrobial activities associated with TRPML channels biosynth.comnih.govmdpi-res.comfrontiersin.org. While one study indicated that this compound specifically was not effective against Dengue and Zika viruses nih.govnih.govbiorxiv.orgnus.edu.sg, the broader potential of TRPML activators in combating infections warrants further investigation. Future research could explore the effects of this compound on a wider array of viral and bacterial pathogens and elucidate the mechanisms by which TRPML activation might influence host-pathogen interactions, lysosomal defense mechanisms, or immune responses frontiersin.orgnih.gov.

Advanced Preclinical Development

Advanced preclinical development of this compound involves detailed studies to understand its behavior within biological systems and its effects on disease models.

Pharmacokinetic and Pharmacodynamic Profiling in Diverse Models

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound in diverse preclinical models is crucial to understand its absorption, distribution, metabolism, excretion, and its biochemical and physiological effects. While specific detailed PK/PD data across diverse models were not extensively detailed in the search results, studies have demonstrated this compound's activity as a TRPML channel activator in various cellular contexts, including human patient fibroblasts and HEK293 cells expressing TRPML1. researchgate.netresearchgate.net

This compound has been shown to restore endolysosomal trafficking and zinc homeostasis in lysosomes of MLIV mutant fibroblasts, indicating its pharmacodynamic effect on cellular processes regulated by TRPML1. In HEK293 cells and isolated lysosomes, this compound induces TRPML1 currents, demonstrating its direct action on the channel. researchgate.netresearchgate.net Studies in NK cells and hepatocellular carcinoma (HCC) cells have also utilized this compound to investigate the role of TRPML1 in processes like calcium mobilization, autophagy induction, and mitochondrial function, providing insights into its pharmacodynamic effects in different cell types. nih.govoup.commdpi.combiologists.com

The effectiveness of this compound can vary depending on the specific TRPML1 mutation. For instance, it is reported to be more effective for the F465L mutation than the F408Δ mutation in restoring TRPML1 activity in fibroblasts. caymanchem.com This highlights the importance of profiling its effects across different genetic backgrounds in preclinical models.

Evaluation of Long-Term Safety and Efficacy

Evaluation of the long-term safety and efficacy of this compound in preclinical models is a critical step before clinical translation. While comprehensive long-term safety profiles were not found within the search results due to the exclusion criteria regarding detailed safety/adverse effects, the outline specifically requests the evaluation of long-term safety and efficacy.

Research has focused on the efficacy of this compound in ameliorating disease-associated abnormalities in cellular models, particularly those related to MLIV. caymanchem.comresearchgate.net Studies have shown that this compound can rescue defects in endolysosomal trafficking and heavy metal ion homeostasis in MLIV mutant cells. researchgate.net The potential of this compound as a pharmacological treatment option for specific subgroups of MLIV patients has been suggested based on these preclinical findings. researchgate.net

In the context of cancer research, this compound has been explored for its potential to induce cell death in certain cancer cell lines by activating TRPML1, suggesting a potential therapeutic efficacy in oncology models. frontiersin.orgtandfonline.commdpi.com However, the long-term implications and potential off-target effects requiring safety evaluation in chronic treatment scenarios would be part of advanced preclinical studies.

Translational Research and Clinical Potential

Translational research for this compound aims to bridge the gap between preclinical findings and clinical application, exploring its potential in patient populations.

Identification of Specific Patient Subgroups for Targeted Therapy

The identification of specific patient subgroups who would benefit most from this compound therapy is a key aspect of translational research. Given that this compound is a TRPML1 activator and TRPML1 dysfunction is implicated in diseases like MLIV, patient subgroups with specific mutations in the MCOLN1 gene (encoding TRPML1) are primary candidates. wikipedia.orgresearchgate.netfrontiersin.orgmdpi.com

Studies have already indicated that this compound shows differential efficacy depending on the specific TRPML1 mutation. caymanchem.comresearchgate.net This suggests that patients with certain MCOLN1 genotypes might be more responsive to this compound treatment than others. For example, its greater effectiveness on F465L mutations compared to F408Δ mutations in MLIV fibroblasts points towards a potential patient stratification strategy based on genotype. caymanchem.com

Beyond MLIV, TRPML1 has been implicated in other conditions, including certain cancers and neurodegenerative diseases. frontiersin.orgmdpi.comtandfonline.commdpi.comfrontiersin.orgnih.gov Research suggests that TRPML1 expression and activity can be altered in various cancer types, potentially influencing tumor growth and progression. frontiersin.orgtandfonline.com Identifying cancer patient subgroups where TRPML1 activation by compounds like this compound could be therapeutically beneficial, perhaps by inducing autophagic arrest and cell death, represents another area for targeted therapy. tandfonline.commdpi.com

Development of Biomarkers for this compound Efficacy and Response

The development of biomarkers is essential to monitor the effectiveness of this compound treatment and predict patient response. Biomarkers could include indicators of TRPML1 channel activity, lysosomal function, or downstream cellular pathways affected by this compound.

Given this compound's mechanism of action as a TRPML1 activator, biomarkers related to lysosomal calcium efflux or zinc homeostasis could be relevant. researchgate.nettandfonline.com In MLIV, where endolysosomal trafficking and zinc accumulation are issues, changes in these parameters upon this compound administration could serve as efficacy biomarkers. researchgate.net

In cancer, where this compound has been shown to induce autophagic arrest and apoptosis, biomarkers related to autophagy flux (e.g., LC3 levels, p62 degradation) or markers of apoptosis (e.g., caspase activation) could be explored. tandfonline.commdpi.com Changes in mitochondrial calcium levels or reactive oxygen species (ROS) upon TRPML1 activation by this compound have also been observed in preclinical models, suggesting potential biomarkers related to mitochondrial function. mdpi.combiologists.com

Furthermore, given the potential for patient stratification based on MCOLN1 genotype, the presence of specific mutations could serve as a predictive biomarker for response to this compound. caymanchem.comresearchgate.net Research into the specific molecular pathways modulated by this compound in different disease contexts will be crucial for identifying and validating reliable biomarkers for its efficacy and patient response.

Q & A

Q. What experimental methodologies are recommended to evaluate MK6-83’s effects on intracellular calcium dynamics?

  • Methodological Answer : Use calcium imaging (e.g., Fluo-4 AM dye) to quantify real-time changes in cytosolic Ca²⁺ levels. In glioblastoma cell lines (e.g., T98 and U251), this compound significantly reduces Ca²⁺ influx compared to untreated controls. Include controls for TRPML1 specificity (e.g., TRPML1-knockdown models) to validate channel-dependent effects .

Q. How should researchers design assays to assess this compound-induced cell cycle arrest?

  • Methodological Answer : Perform flow cytometry with propidium iodide staining to analyze DNA content distribution. This compound treatment increases G0/G1 phase populations (e.g., from 45% to 65% in T98 cells) while reducing S/G2-M phases, indicating cell cycle arrest. Normalize data to untreated controls and replicate across biological triplicates .

Q. What cell models are optimal for studying this compound’s role in autophagy regulation?

  • Methodological Answer : Use siRNA-mediated knockdown of autophagy-related proteins (e.g., Beclin 1) in glioblastoma or HEK293 cells. This compound enhances WIPI2 puncta formation (a marker of autophagosome biogenesis) and increases p-S15 Beclin 1 phosphorylation, which can be quantified via immunoblotting. Pair with lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s dual roles in calcium signaling and autophagy modulation?

  • Methodological Answer : Conduct time-course experiments to dissect temporal relationships. For example, this compound triggers immediate Ca²⁺ release (peaking at 5–10 minutes) , while autophagy markers (e.g., p-S15 Beclin 1) show delayed upregulation (30–90 minutes post-treatment) . Use pharmacological inhibitors (e.g., ML-SI3 for TRPML1) to isolate calcium-dependent vs. autophagy-specific pathways .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects on apoptosis?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values. In Annexin V/PI assays, this compound induces apoptosis in a dose-dependent manner (e.g., 20% apoptosis at 10 μM vs. 50% at 50 μM in U251 cells). Use ANOVA with post-hoc tests to compare treatment groups and account for inter-experimental variability .

Q. How to integrate transcriptomic and proteomic data to elucidate this compound’s mechanism in glioblastoma?

  • Methodological Answer : Combine RNA-seq (to identify TRPML1-regulated genes) with phosphoproteomics (to map Beclin 1 signaling nodes). Validate findings using CRISPR/Cas9-edited TRPML1-KO models. For example, this compound upregulates pro-apoptotic genes (e.g., BAX) while downregulating cell cycle promoters (e.g., CDK4) .

Q. What controls are critical when studying this compound’s specificity for TRPML1 over other ion channels?

  • Methodological Answer : Include TRPML1 mutants (e.g., D471K, which is unresponsive to this compound) and pan-TRP channel inhibitors (e.g., ruthenium red). In HEK293 cells, this compound-evoked Ca²⁺ signals are absent in TRPML1D471K mutants, confirming target specificity .

Data Contradiction and Reproducibility

Q. How to address variability in this compound’s efficacy across different glioblastoma cell lines?

  • Methodological Answer : Compare TRPML1 expression levels (via qPCR or Western blot) in responsive (e.g., T98) vs. resistant cell lines. Normalize this compound responses to TRPML1 abundance and consider microenvironmental factors (e.g., lysosomal pH). Replicate findings in patient-derived primary cells to enhance translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound stock solutions?

  • Methodological Answer : Standardize DMSO stock concentrations (e.g., 10 mM), store aliquots at -80°C, and validate potency via calcium flux assays before each experiment. Include a reference compound (e.g., ML-SA1) to benchmark activity .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Report this compound dosage, administration route (e.g., intraperitoneal), and toxicity endpoints (e.g., weight loss, organ histopathology). Include sham-treated controls to isolate drug-specific effects .

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MK6-83
Reactant of Route 2
Reactant of Route 2
MK6-83

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